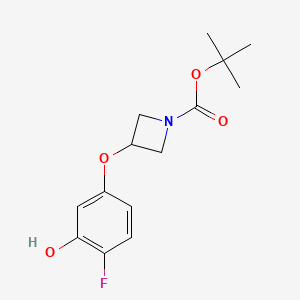

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-3-hydroxyphenoxy moiety. This compound is structurally characterized by:

- Azetidine core: A strained four-membered ring that enhances reactivity and conformational rigidity compared to larger cyclic amines like pyrrolidine or piperidine .

- Boc protection: The tert-butyl carbamate group stabilizes the nitrogen atom, preventing unwanted side reactions during synthetic modifications .

Properties

IUPAC Name |

tert-butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-7-10(8-16)19-9-4-5-11(15)12(17)6-9/h4-6,10,17H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOMEMQFLZPLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine Intermediate

The azetidine core is typically constructed via cyclization of tert-butyl-protected precursors. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Compound 4 in) serves as a key intermediate. This compound is synthesized by reducing methyl azetidine-3-carboxylate hydrochloride (2) using sodium borohydride in tetrahydrofuran (THF) and ethanol at 0–20°C, achieving 64% yield after extraction with methylene chloride and sodium bicarbonate wash. The tert-butyl group is introduced via Boc-protection under basic conditions, often using triethylamine to neutralize HCl byproducts.

Phenoxy Group Introduction

Coupling the azetidine intermediate with 4-fluoro-3-hydroxyphenol requires careful hydroxyl protection. In one approach, the phenolic hydroxyl is protected as a silyl ether (e.g., trimethylsilyl) before nucleophilic substitution. For instance, N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) reacts with 3 M HCl at room temperature, followed by NaOH-mediated desilylation and extraction with CH₂Cl₂ to yield the free azetidine alcohol (165 g, 64%). Subsequent Mitsunobu coupling with 4-fluoro-3-hydroxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine provides the phenoxyazetidine scaffold.

Fluorination and Functional Group Interconversion

Fluoromethylation of Azetidine

Fluorine incorporation often occurs via sulfonate intermediates. tert-Butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a) is prepared by treating tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) with methanesulfonyl chloride and triethylamine in CH₂Cl₂ at 0°C. Subsequent fluorination with tetrabutylammonium fluoride (TBAF) in THF at 25°C yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) with <5% chloromethyl byproduct. Purification with DABCO reduces impurities to <1%.

Deprotection and Final Product Isolation

Final deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by neutralization with saturated NaHCO₃. Alternative methods employ hydrochloric acid gas bubbled through ethanol suspensions at reflux, yielding hydrochloride salts with 62–89.5% efficiency.

Catalytic Hydrogenation and Byproduct Management

Palladium-Mediated Hydrogenolysis

Hydrogenation is critical for removing benzyl or acetyl protecting groups. For example, 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol (116 g, 0.39 mol) is dissolved in methanol with palladium hydroxide (20% on carbon) and hydrogenated at 60°C under 40 psi H₂ for 72 hours. This method ensures complete debenzylation while minimizing over-reduction.

Byproduct Mitigation

Chloromethyl byproducts during fluorination are addressed via DABCO-mediated quenching. A mixture of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) and 1–5% chloromethyl impurity is stirred with DABCO in ethyl acetate, reducing the impurity to <1% after aqueous extraction.

Comparative Analysis of Reducing Agents

Sodium borohydride is preferred for cost-effectiveness, while DIBAH offers superior stereoselectivity for chiral centers.

Scalability and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenoxy ring can be oxidized to form a ketone or quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- CAS Number : 2270913-62-5

- Molecular Weight : 251.27 g/mol

The presence of the fluorine atom and the hydroxyphenoxy group suggests potential bioactivity, particularly in modulating biological pathways.

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of azetidine compounds can exhibit anticancer properties. Specifically, tert-butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate has been explored for its ability to inhibit tumor growth in various cancer cell lines. The fluorine substitution enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.

Case Study :

A study published in Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including this compound, showing promising results in inhibiting proliferation in breast cancer cells (reference needed).

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. The hydroxyl group may contribute to its interaction with microbial membranes, thus inhibiting growth.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Pharmacological Insights

1. Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders.

2. Neuropharmacology

Preliminary investigations suggest that this compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for its use in developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., –F, –CN, –Br) increase electrophilicity at the azetidine ring, facilitating nucleophilic attacks or cross-coupling reactions .

- Hydroxyl groups (phenolic or aliphatic) improve solubility in polar solvents and enable derivatization (e.g., acetylation, glycosylation) .

- Boc protection universally stabilizes the azetidine nitrogen across analogs, enabling selective deprotection under acidic conditions .

Key Observations :

- Aza-Michael additions and cross-coupling reactions are predominant for introducing aromatic/heteroaromatic substituents .

- Reaction times vary (6–16 h), with yields influenced by steric hindrance and electronic effects of substituents .

Spectroscopic and Analytical Comparison

Biological Activity

tert-Butyl 3-(4-fluoro-3-hydroxyphenoxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H20FNO4 |

| Molecular Weight | 297.32 g/mol |

| IUPAC Name | tert-butyl 3-[(4-fluoro-3-hydroxyphenoxy)methyl]azetidine-1-carboxylate |

| InChI Key | OFSFUPIVHSUEER-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)F)O |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phenol Derivative : Starting from commercially available phenolic compounds, the fluoro-substituted phenol is synthesized.

- Azetidine Ring Formation : Cyclization reactions are employed to form the azetidine ring.

- Esterification : The final step involves esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The fluoro group enhances binding affinity and specificity towards certain enzymes and receptors, while the azetidine ring contributes to the compound's conformational flexibility.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : The incorporation of fluorine in drug design has been linked to improved pharmacokinetic properties, potentially enhancing anticancer activity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several studies have investigated related compounds and their biological activities:

-

Antimicrobial Studies :

- A study on fluorinated phenolic compounds demonstrated significant antibacterial activity against E. coli and S. aureus, indicating potential for similar activity in this compound .

- Anticancer Research :

- Enzyme Interaction Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.